![molecular formula C19H11BrF3N3S B2958276 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 670268-58-3](/img/structure/B2958276.png)
5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thienopyrimidine core, followed by the addition of the various substituents through reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the thienopyrimidine core and the phenyl rings), which contribute to the compound’s stability. The electron-withdrawing bromine and trifluoromethyl groups would likely affect the electron density and reactivity of the aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amine group could also react with acids to form amine salts, or with carbonyl compounds to form imines or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and trifluoromethyl groups could increase the compound’s molecular weight and lipophilicity, potentially affecting properties such as solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
This compound is part of a broader class of molecules that play a crucial role in the development of hybrid catalysts for the synthesis of pharmacologically relevant structures. For instance, pyranopyrimidine cores, to which the requested compound is structurally related, are key precursors in the medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. The synthesis of such scaffolds often involves complex reactions facilitated by organocatalysts, metal catalysts, and green solvents, showcasing the compound's relevance in advancing synthetic methodologies for developing lead molecules (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The structural motifs similar to "5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine" are investigated for their applications in optoelectronic materials. Compounds featuring pyrimidine rings are integral to the creation of novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. This highlights the compound's potential in contributing to the development of new materials with enhanced electronic and luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental and Toxicological Research
Compounds with bromophenyl groups, such as the one , are studied for their environmental presence and impact. For example, 2,4,6-Tribromophenol, a compound structurally related to the bromophenyl moiety, is extensively researched for its concentrations in various environments and its toxicokinetics. Understanding the behavior and effects of such brominated compounds is vital for assessing environmental risks and developing strategies for mitigating their impact (Koch & Sures, 2018).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3N3S/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDNOOZVSQYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)

![1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2958196.png)


![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)
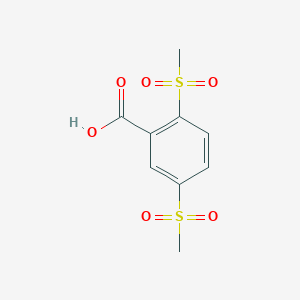
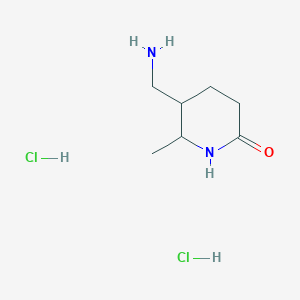
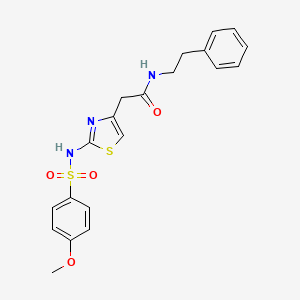
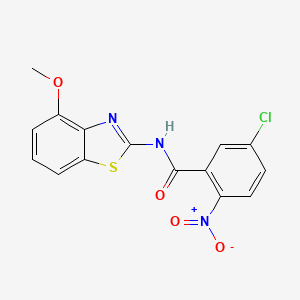
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)
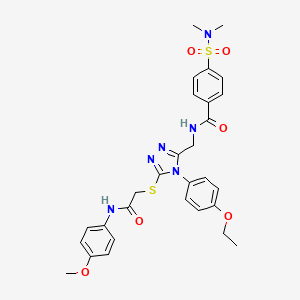
![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)